

Chemical structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-[(3,4-Dichlorobenzoyl)amino]acetic acid
Cat. No.:	B098186

[Get Quote](#)

An In-Depth Technical Guide to **2-[(3,4-Dichlorobenzoyl)amino]acetic Acid**

Abstract

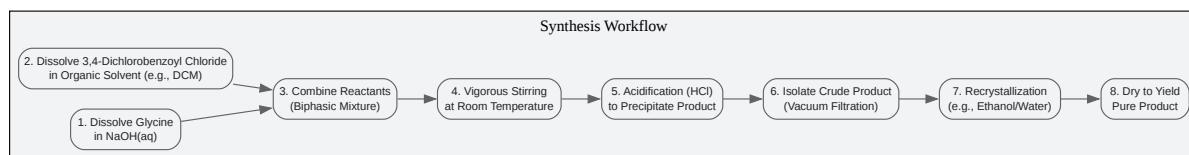
This technical guide provides a comprehensive examination of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** (CAS No: 17321-80-1), a dichlorinated N-acyl derivative of the amino acid glycine.^{[1][2]} This document details the molecule's synthesis via the Schotten-Baumann reaction, purification protocols, and in-depth structural elucidation through modern spectroscopic techniques including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Physicochemical properties, safety and handling protocols, and potential applications are also discussed, offering a complete resource for researchers and professionals in chemical synthesis and drug development.

Molecular Identity and Structure

2-[(3,4-Dichlorobenzoyl)amino]acetic acid is an organic compound featuring a glycine backbone N-acylated with a 3,4-dichlorobenzoyl group. This structure combines the functionalities of a carboxylic acid and a secondary amide, attached to a halogenated aromatic ring.

- IUPAC Name: **2-[(3,4-Dichlorobenzoyl)amino]acetic acid**
- Synonyms: N-(3,4-Dichlorobenzoyl)glycine, (3,4-dichlorobenzoyl)glycine^{[2][3]}

- CAS Number: 17321-80-1[1][2]
- Molecular Formula: C₉H₇Cl₂NO₃[1][2]
- Molecular Weight: 248.06 g/mol [1][3]


Caption: Chemical structure of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid**.

Synthesis and Purification

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** is efficiently achieved through the acylation of glycine with 3,4-dichlorobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[4][5][6] The reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4][6]

The underlying mechanism is a nucleophilic acyl substitution. The deprotonated amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the final amide product.[4][5][7]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

- Reagents: Glycine, 3,4-Dichlorobenzoyl Chloride, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Dichloromethane (DCM), Deionized Water.
- Procedure:
 - In a flask, dissolve glycine (1.0 equivalent) in an aqueous solution of NaOH (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
 - In a separate vessel, dissolve 3,4-dichlorobenzoyl chloride (1.05 equivalents) in an organic solvent such as dichloromethane.
 - Add the acid chloride solution dropwise to the cold glycine solution under vigorous stirring. The biphasic nature of the Schotten-Baumann conditions minimizes the hydrolysis of the reactive acid chloride.[4][6]
 - Maintain the temperature below 10 °C during the addition. After completion, allow the mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.
 - Transfer the mixture to a separatory funnel and discard the organic layer.
 - Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A white precipitate should form.
 - Collect the crude product by vacuum filtration, washing with cold deionized water to remove inorganic salts.

Protocol: Purification by Recrystallization

The primary purification technique for N-acyl amino acids is recrystallization, which leverages differences in solubility between the desired product and impurities at varying temperatures.[8][9]

- Procedure:
 - Transfer the crude solid to a flask.

- Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water mixture) until the solid just dissolves.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified white, crystalline solid by vacuum filtration.
- Dry the product under vacuum to remove residual solvent. The expected appearance is a white to off-white solid.[\[2\]](#)

Physicochemical Properties

The following table summarizes key physical and chemical properties of the title compound. Experimental values are provided where available; otherwise, computationally predicted data is presented.

Property	Value	Source
Appearance	White to off-white solid	[2]
Melting Point	135-139 °C	[2] [10]
Boiling Point	439.7 ± 45.0 °C (Predicted)	[2] [10]
Density	1.505 ± 0.06 g/cm ³ (Predicted)	[2] [10]
pKa	3.41 ± 0.10 (Predicted)	[2] [10]

Structural Elucidation via Spectroscopy

Confirming the chemical structure requires a multi-faceted spectroscopic approach. The predicted data below serves as a benchmark for researchers analyzing this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2800-3500 cm^{-1} region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. [\[11\]](#)
- N-H Stretch (Amide): A distinct, moderately broad peak for the secondary amide N-H stretch should appear between 3100 and 3500 cm^{-1} .[\[12\]](#)
- C=O Stretch (Carbonyls): Two strong, sharp peaks in the carbonyl region are definitive.
 - The carboxylic acid C=O stretch is anticipated around 1700-1725 cm^{-1} .[\[11\]](#)
 - The amide C=O stretch (Amide I band) is expected at a lower wavenumber, typically 1650-1690 cm^{-1} , due to resonance with the nitrogen lone pair.[\[13\]](#)[\[14\]](#)
- N-H Bend (Amide II Band): A significant band resulting from N-H bending coupled with C-N stretching is expected around 1530-1550 cm^{-1} for a secondary amide.[\[14\]](#)
- Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm^{-1} region will confirm the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR Spectrum (Predicted):
 - ~10-13 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).
 - ~8.5-9.0 ppm (1H, triplet): Amide proton (-NH-), coupled to the adjacent CH_2 group.
 - ~7.5-8.0 ppm (3H, multiplet): Aromatic protons on the dichlorophenyl ring.
 - ~4.1 ppm (2H, doublet): Methylene protons (- CH_2 -), coupled to the amide N-H.
- ^{13}C NMR Spectrum (Predicted):
 - ~172 ppm: Carboxylic acid carbonyl carbon (-COOH).[\[13\]](#)
 - ~167 ppm: Amide carbonyl carbon (-C=O(NH)-).[\[13\]](#)[\[14\]](#)

- ~128-138 ppm: Six signals corresponding to the aromatic carbons.
- ~42 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. The presence of two chlorine atoms creates a highly characteristic isotopic signature.

- Molecular Ion Peak Cluster: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a distinctive cluster of peaks:
 - M⁺ (m/z ≈ 247): Contains two ³⁵Cl isotopes.
 - M+2 (m/z ≈ 249): Contains one ³⁵Cl and one ³⁷Cl isotope.
 - M+4 (m/z ≈ 251): Contains two ³⁷Cl isotopes.
 - The expected relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[15][16][17]
- Key Fragmentation: A primary fragmentation pathway for N-acyl compounds is the cleavage of the C-C bond alpha to the carbonyl group or the N-C bond, leading to the formation of a stable acylium ion.[14]
 - [3,4-Cl₂C₆H₃CO]⁺ (m/z = 173): This acylium ion, resulting from the cleavage of the amide bond, would be a prominent fragment and would also exhibit a characteristic M⁺/M+2/M+4 isotopic pattern for two chlorine atoms.

Safety, Handling, and Storage

As a laboratory chemical, **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** should be handled with appropriate care. While specific toxicity data is limited, information from structurally related compounds provides guidance.

- Hazard Identification:

- May cause skin irritation (H315).[18]
- Causes serious eye irritation (H319).[18]
- May cause respiratory irritation (H335).[18]
- May be harmful if swallowed.[19]
- Recommended Precautions:
 - Use only in a well-ventilated area, preferably a chemical fume hood.[18]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
 - Avoid breathing dust.[18] Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10][18] Keep away from incompatible substances such as strong oxidizing agents.

Potential Applications

N-acyl amino acids (NAAAs) are a versatile class of molecules with established roles in various industries.[21] Their amphiphilic nature makes them effective as surfactants in cosmetics and personal care products.[22]

The specific structure of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid**, containing a dichlorinated phenyl ring, suggests its primary utility as an intermediate or building block in the synthesis of more complex molecules. The dichlorobenzene moiety is a common feature in many agrochemicals and pharmaceuticals, where the chlorine atoms can modulate lipophilicity, metabolic stability, and binding affinity.[6][23] Therefore, this compound is a valuable precursor for drug discovery and crop protection research.

References

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Chemistry LibreTexts. (2020, August 22). 16.
- Oregon State University. (n.d.).
- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).
- ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1.
- Chemistry LibreTexts. (2023, August 29).
- Chemistry LibreTexts. (2022, September 24). 21.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- Sigma-Aldrich. (2024, August 6).
- datapdf.com. (n.d.). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure.
- AK Scientific, Inc. (n.d.).
- Cayman Chemical. (2025, November 21).
- Sinfoo Biotech. (n.d.). **2-[(3,4-dichlorobenzoyl)amino]acetic acid.**
- PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
- Fisher Scientific. (2025, December 22).
- ChemicalBook. (n.d.). **2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID | 17321-80-1.**
- Local Pharma Guide. (n.d.). CAS NO. 17321-80-1 | **2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID.**
- ChemicalBook. (n.d.). **2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID CAS 17321-80-1 Property.**
- PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid.
- AA Blocks. (2025, January 18).
- PrepChem.com. (n.d.). Synthesis of (1) 3,4-Dichlorobenzylthio-acetic acid.
- Reddit. (2021, May 24). wondering if anyone can help with the synthesis of the unnatural amino acid.... r/OrganicChemistry.
- ResearchGate. (2025, August 6).
- PubChemLite. (n.d.). Acetic acid, (2-(((3,4-dichlorophenyl)amino)carbonyl)phenoxy)-.

- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- Thermo Scientific Chemicals. (n.d.). 3,4-Dichlorobenzoyl chloride, 97% 100 g.
- SpectraBase. (n.d.). 2-[(3,5-Dimethoxybenzoyl)amino]acetic acid methyl ester.
- Appchem. (n.d.). 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid.
- PubMed. (2025, September 23). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
- Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
- Benchchem. (n.d.). Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sinfoobiotech.com [sinfoobiotech.com]
- 2. [2-\[\(3,4-DICHLOROBENZOYL\)AMINO\]ACETIC ACID | 17321-80-1 \[amp.chemicalbook.com\]](http://2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID | 17321-80-1 [amp.chemicalbook.com])
- 3. [CAS NO. 17321-80-1 | 2-\[\(3,4-DICHLOROBENZOYL\)AMINO\]ACETIC ACID | C9H7Cl2NO3 \[localpharmaguide.com\]](http://CAS NO. 17321-80-1 | 2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID | C9H7Cl2NO3 [localpharmaguide.com])
- 4. grokipedia.com [grokipedia.com]
- 5. [SATHEE: Chemistry Schotten Baumann Reaction \[sathee.iitk.ac.in\]](http://SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in])
- 6. [Schotten–Baumann reaction - Wikipedia \[en.wikipedia.org\]](http://Schotten–Baumann reaction - Wikipedia [en.wikipedia.org])
- 7. jk-sci.com [jk-sci.com]

- 8. datapdf.com [datapdf.com]
- 9. aapep.bocsci.com [aapep.bocsci.com]
- 10. 2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID CAS#: 17321-80-1 [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. aksci.com [aksci.com]
- 19. aablocks.com [aablocks.com]
- 20. fishersci.com [fishersci.com]
- 21. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098186#chemical-structure-of-2-3-4-dichlorobenzoyl-amino-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com